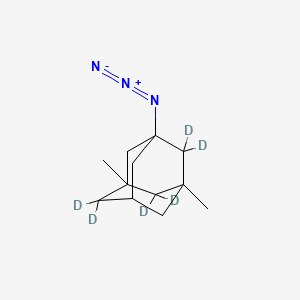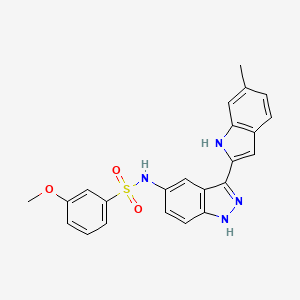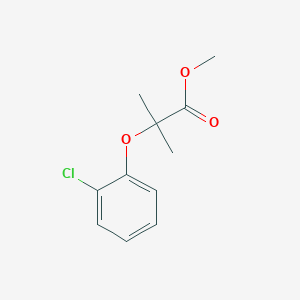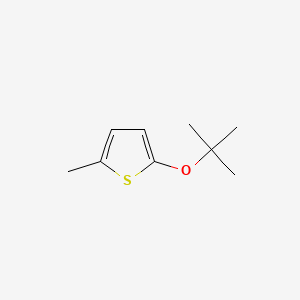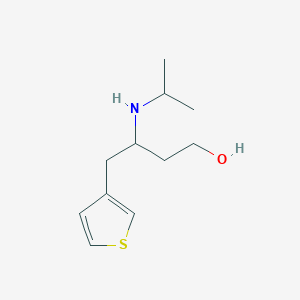
2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid typically involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol, which is then further reacted with glycine or its derivatives under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or water and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
2-(2-(Dimethylamino)ethoxy)ethanol: Utilized in surfactants and as a corrosion inhibitor.
Bis(2-(dimethylamino)ethyl) ether: Acts as a ligand in coordination chemistry.
Uniqueness
2-((2-(Dimethylamino)ethyl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)4-3-7-5(9)6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) |
InChI-Schlüssel |
QYPTVPMCIHSVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
